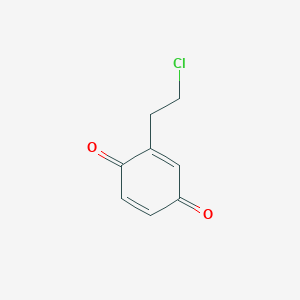phosphanium CAS No. 65463-67-4](/img/structure/B14495342.png)
Bis[(4-bromophenyl)methoxy](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromophenyl)methoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 4-bromophenyl groups attached to a methoxy group and an oxo group bonded to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)methoxyphosphanium typically involves the reaction of 4-bromophenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Bis(4-bromophenyl)methoxyphosphanium can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-bromophenyl)methoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonium salts
Wissenschaftliche Forschungsanwendungen
Bis(4-bromophenyl)methoxyphosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bis(4-bromophenyl)methoxyphosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The oxo and methoxy groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylphosphine oxide
- Dibutylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
Bis(4-bromophenyl)methoxyphosphanium is unique due to the presence of the 4-bromophenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other phosphine oxides may not be as effective.
Eigenschaften
CAS-Nummer |
65463-67-4 |
|---|---|
Molekularformel |
C14H12Br2O3P+ |
Molekulargewicht |
419.02 g/mol |
IUPAC-Name |
bis[(4-bromophenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C14H12Br2O3P/c15-13-5-1-11(2-6-13)9-18-20(17)19-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2/q+1 |
InChI-Schlüssel |
BSCZTFLTUXHREH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO[P+](=O)OCC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


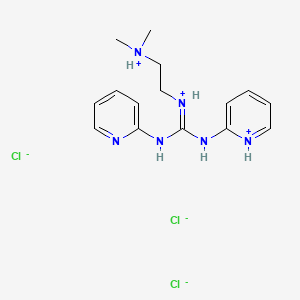
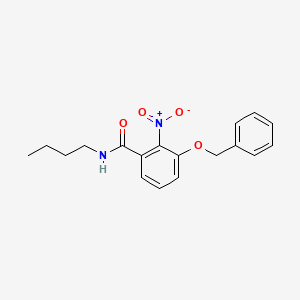
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
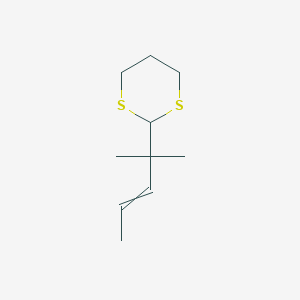
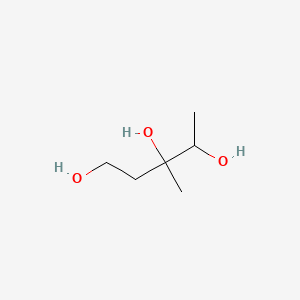
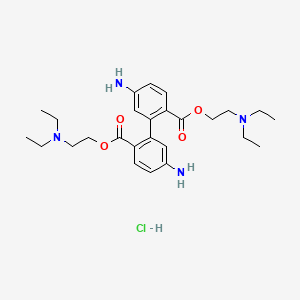
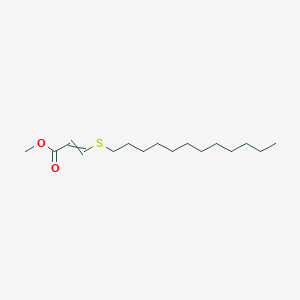
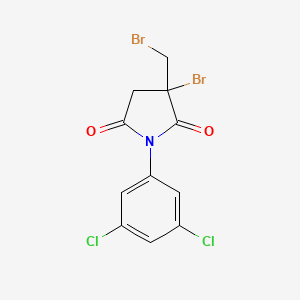
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
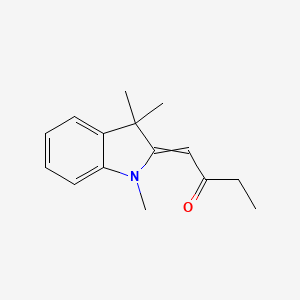
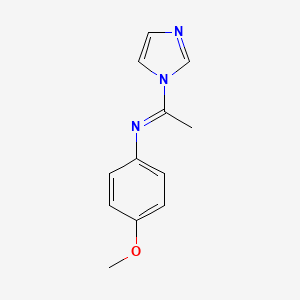
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
